Chondrillast-7-enol

Phytochemistry Lipidomics Sterol Profiling

Chondrillast-7-enol (CAS 18525-35-4), also known as poriferast-7-en-3β-ol or 22-dihydrochondrillasterol, is a C29 Δ⁷-sterol belonging to the stigmastane class of lipids. It is characterized by a 3β-hydroxyl group and a double bond at the C7–C8 position of the sterol nucleus.

Molecular Formula C29H50O
Molecular Weight 414.7 g/mol
CAS No. 18525-35-4
Cat. No. B096810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChondrillast-7-enol
CAS18525-35-4
Molecular FormulaC29H50O
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1
InChIKeyYSKVBPGQYRAUQO-XCFYOIDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chondrillast-7-enol CAS 18525-35-4: Identity, Classification, and Source Baseline


Chondrillast-7-enol (CAS 18525-35-4), also known as poriferast-7-en-3β-ol or 22-dihydrochondrillasterol, is a C29 Δ⁷-sterol belonging to the stigmastane class of lipids [1]. It is characterized by a 3β-hydroxyl group and a double bond at the C7–C8 position of the sterol nucleus . This compound occurs naturally as a biosynthetic intermediate in the 7-dehydroporiferasterol pathway and has been detected in diverse organisms including the marine sponges Agelas oroides and Axinella cannabina, the microalga Dunaliella tertiolecta, and the terrestrial plant Amaranthus palmeri .

Chondrillast-7-enol Procurement: Why Generic Δ⁷-Sterol Substitution Is Not Supported by Evidence


Substituting chondrillast-7-enol with a generic Δ⁷-sterol such as chondrillasterol or ergost-7-en-3β-ol is not scientifically justifiable due to documented differences in both natural abundance profiles and target engagement [1]. In Amaranthus palmeri, chondrillast-7-enol is present as a minor component alongside campesterol, stigmasterol, ergost-7-en-3β-ol, and 24-ethylidenecholest-7-en-3β-ol, while chondrillasterol constitutes the major hydroxylated sterol [2]. This distinct stoichiometric distribution suggests differential biosynthetic regulation and functional compartmentalization. Moreover, available enzyme inhibition data—though limited—indicate that potency against the Plasmodium falciparum enoyl-ACP reductase (PfFabI) target varies substantially among structurally related marine sterols and fatty acids, underscoring that even minor structural modifications can alter target affinity [3]. For applications requiring a Δ⁷-sterol with the exact 24S-ethyl configuration and a saturated side chain, chondrillast-7-enol cannot be assumed interchangeable with its desaturated or 24R epimers.

Chondrillast-7-enol vs. In-Class Comparators: Quantitative Differentiation Evidence


Relative Abundance in A. palmeri: Chondrillast-7-enol as a Minor Δ⁷-Sterol Component

In Amaranthus palmeri, chondrillast-7-enol was detected as one of several minor Δ⁷-sterols, whereas chondrillasterol was the predominant sterol. Although exact quantitative percentages are not reported in the primary publication, the authors explicitly classify chondrillasterol as a 'major hydroxylated constituent' and chondrillast-7-enol as 'present in lesser quantities' along with campesterol, stigmasterol, ergost-7-en-3β-ol, and 24-ethylidenecholest-7-en-3β-ol [1].

Phytochemistry Lipidomics Sterol Profiling

In Silico CYP Inhibition Profile: Chondrillast-7-enol Demonstrates High Predicted CYP2D6 and CYP1A2 Liability

Computational ADMET predictions indicate that chondrillast-7-enol exhibits high predicted inhibition across multiple cytochrome P450 isoforms. The predicted inhibition percentages are: CYP2C9: 86.13%, CYP2C19: 76.51%, CYP2D6: 92.92%, and CYP1A2: 90.19% [1]. These values are derived from in silico models and lack experimental validation or comparator data for closely related Δ⁷-sterols.

ADMET Prediction Drug Metabolism Cytochrome P450

PfFabI Enzyme Inhibition: Chondrillast-7-enol Identified as Component of Active Extract

Chondrillast-7-enol (reported as 24-ethyl-cholest-5α-7-en-3β-ol) was isolated as one of six pure metabolites from the marine sponge Agelas oroides during activity-guided fractionation against Plasmodium falciparum enoyl-ACP reductase (PfFabI) [1]. While the publication provides IC₅₀ values for the active fatty acid mixtures (FAMA: IC₅₀ 0.35 μg/mL; FAMB: 0.5–9.4 μg/mL against PfFabI, MtFabI, and EcFabI) and for (E)-oroidin (IC₅₀ 0.30 μg/mL = 0.77 μM), no quantitative IC₅₀ for chondrillast-7-enol itself is reported [2].

Antimalarial Enoyl-ACP Reductase Natural Product Screening

Chondrillast-7-enol Applications: Research Scenarios Based on Documented Evidence


Phytochemical and Metabolomic Reference Standard for Minor Δ⁷-Sterol Profiling

Chondrillast-7-enol serves as an authentic reference standard for GC/MS or LC/MS identification of minor Δ⁷-sterols in plant lipidomics studies, particularly in Amaranthus species and other taxa where it co-occurs with chondrillasterol, campesterol, and stigmasterol [1]. Its distinct retention time and mass spectral signature enable accurate quantification in complex sterol mixtures.

Mechanistic Follow-Up Studies on PfFabI Enzyme Inhibition

Given its isolation from an Agelas oroides extract with demonstrated PfFabI inhibitory activity, chondrillast-7-enol is a priority compound for follow-up enzyme kinetics and structure–activity relationship (SAR) studies aimed at defining the pharmacophore responsible for enoyl-ACP reductase inhibition [2].

Cytochrome P450 Drug Interaction Screening in Natural Product ADMET Panels

The high predicted CYP inhibition percentages (CYP2D6 92.92%, CYP1A2 90.19%, CYP2C9 86.13%) suggest that chondrillast-7-enol may be included as a test compound in in vitro CYP inhibition panels to evaluate potential drug–drug interaction liabilities of natural product-derived leads [3].

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